
(2-sec-Butyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-sec-Butyloxyphenyl)Zinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it an essential tool in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
(2-sec-Butyloxyphenyl)Zinc bromide can be synthesized through the reaction of 2-sec-butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 2-sec-butyloxyphenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:
- Use of high-purity reagents and solvents.
- Precise control of reaction temperature and time.
- Efficient separation and purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
(2-sec-Butyloxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It is commonly used in substitution reactions where the zinc atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield phenolic compounds.
- Reduction can produce hydrocarbons or alcohols.
- Substitution reactions can result in various substituted aromatic compounds.
科学的研究の応用
(2-sec-Butyloxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (2-sec-Butyloxyphenyl)Zinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophilic centers, facilitating the formation of new bonds. This coordination often leads to the activation of the aromatic ring, making it more reactive towards other reagents. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- (2-tert-Butoxyphenyl)Zinc bromide
- (2-sec-Butyloxyphenyl)Zinc chloride
- (2-sec-Butyloxyphenyl)Zinc iodide
Uniqueness
(2-sec-Butyloxyphenyl)Zinc bromide is unique due to its specific reactivity and stability compared to other similar organozinc compounds. Its sec-butyl group provides distinct steric and electronic properties, influencing its behavior in chemical reactions. This uniqueness makes it a valuable reagent in synthetic chemistry, offering different reactivity patterns and selectivity compared to its analogs.
特性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
bromozinc(1+);butan-2-yloxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-9(2)11-10-7-5-4-6-8-10;;/h4-7,9H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
RHUFNSKVRYYGTG-UHFFFAOYSA-M |
正規SMILES |
CCC(C)OC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


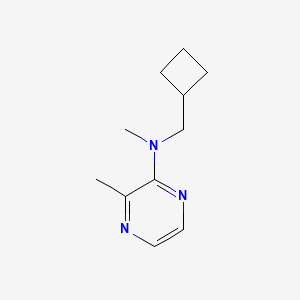
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

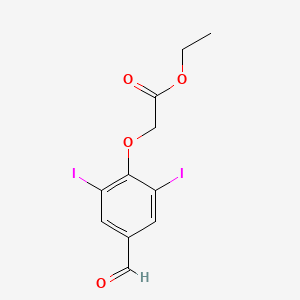
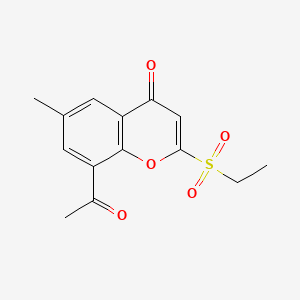
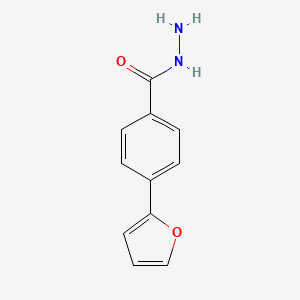

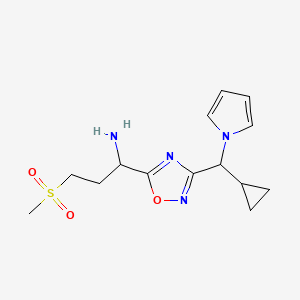

![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)


![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
